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For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-butyl 4-(methylamino)butylcarbamate is a bifunctional organic molecule that has

garnered significant interest in the field of medicinal chemistry and drug development. Its

structure, featuring a Boc-protected amine and a secondary methylamine, makes it a valuable

building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[1] PROTACs are emergent therapeutic modalities that leverage the cell's

ubiquitin-proteasome system to selectively degrade target proteins implicated in various

diseases.[1] This guide provides a comprehensive overview of the structure, nomenclature,

physicochemical properties, synthesis, and applications of tert-butyl 4-
(methylamino)butylcarbamate.

Structure and Nomenclature
The chemical structure of tert-butyl 4-(methylamino)butylcarbamate is characterized by a

butyl chain with a carbamate group at one end, protected by a tert-butyl (Boc) group, and a

methylamino group at the other end.

Chemical Structure:

IUPAC Name:tert-butyl N-[4-(methylamino)butyl]carbamate[2]
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Synonyms:

tert-Butyl (4-(methylamino)butyl)carbamate[2]

N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine[3]

1-(Boc-amino)-4-(methylamino)butane[2]

(4-Methylamino-butyl)-carbamic acid tert-butyl ester[3]

CAS Number: 874831-66-0[2]

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-
(methylamino)butylcarbamate is presented in the table below. It is important to note that

some of these values are predicted through computational models.

Property Value Source

Molecular Formula C10H22N2O2 [2]

Molecular Weight 202.29 g/mol [2]

Appearance Colorless to light yellow liquid [4]

Boiling Point (Predicted) 298.2 ± 23.0 °C [4]

Density (Predicted) 0.941 ± 0.06 g/cm³ [4]

pKa (Predicted) 12.89 ± 0.46 [4]

Storage Temperature 2-8°C (protect from light) [4]

Synthesis
The synthesis of tert-butyl 4-(methylamino)butylcarbamate is typically achieved in a two-

step process starting from 1,4-diaminobutane. The first step involves the selective protection of

one of the primary amino groups with a di-tert-butyl dicarbonate ((Boc)2O) to yield tert-butyl (4-
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aminobutyl)carbamate. The second step is the methylation of the remaining free primary

amine.

Experimental Protocol: Synthesis of tert-butyl (4-
aminobutyl)carbamate
This procedure outlines the mono-Boc protection of 1,4-diaminobutane.

Materials:

1,4-diaminobutane

Di-tert-butyl dicarbonate ((Boc)2O)

Dichloromethane (DCM)

Deionized water

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

With vigorous stirring at room temperature (21°C), slowly add a solution of di-tert-butyl

dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours.

Continue stirring the reaction mixture for an additional 16 hours at room temperature.

Remove the solvent under reduced pressure.

Resuspend the residue in cold deionized water and filter.

Extract the aqueous layer with ethyl acetate.
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Combine the organic phases and wash sequentially with deionized water and saturated

sodium chloride solution.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield tert-butyl (4-aminobutyl)carbamate as an oil.

Experimental Protocol: Synthesis of tert-butyl 4-
(methylamino)butylcarbamate
This procedure describes the methylation of tert-butyl (4-aminobutyl)carbamate via reductive

amination.

Materials:

tert-butyl (4-aminobutyl)carbamate

Formaldehyde (37% aqueous solution)

Sodium triacetoxyborohydride (STAB) or a similar reducing agent

Dichloromethane (DCM) or another suitable aprotic solvent

Saturated sodium bicarbonate solution

Deionized water

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane.

Add aqueous formaldehyde (1.1 equivalents) to the solution and stir for 1-2 hours at room

temperature to form the corresponding imine or hemiaminal intermediate.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature until the starting material is consumed, as monitored by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

Separate the organic layer and wash it with deionized water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-
(methylamino)butylcarbamate.

Application in Drug Development: A PROTAC Linker
tert-butyl 4-(methylamino)butylcarbamate serves as a crucial linker in the synthesis of

PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target

protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the

target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and

subsequent degradation of the target protein by the proteasome.[1]

A notable example of a PROTAC that utilizes a linker derived from tert-butyl 4-
(methylamino)butylcarbamate is ARV-771, a potent degrader of Bromodomain and Extra-

Terminal (BET) proteins.[5]

PROTAC Synthesis Workflow
The synthesis of a PROTAC like ARV-771 involves a multi-step process where the linker is

sequentially coupled to the E3 ligase ligand and the target protein-binding moiety. The Boc-

protected amine of tert-butyl 4-(methylamino)butylcarbamate allows for selective

deprotection and subsequent conjugation.
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Caption: General workflow for the synthesis of a PROTAC using a linker derived from tert-
butyl 4-(methylamino)butylcarbamate.

Signaling Pathway: BET Protein Degradation by ARV-
771
ARV-771 effectively induces the degradation of BET proteins, such as BRD2, BRD3, and

BRD4, which are epigenetic readers involved in transcriptional regulation and are implicated in

various cancers.[5] The degradation of these proteins disrupts downstream signaling pathways,

including the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b179462?utm_src=pdf-body-img
https://www.benchchem.com/product/b179462?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate
cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal
activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN)
Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

3. pnas.org [pnas.org]

4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress
Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

5. ARV-771 - Biochemicals - CAT N°: 21299 [bertin-bioreagent.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to tert-butyl 4-
(methylamino)butylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179462#structure-and-nomenclature-of-tert-butyl-4-
methylamino-butylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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